molecular formula C10H12FNO2 B1598798 (3R)-3-amino-4-(3-fluorophenyl)butanoic acid CAS No. 746595-89-1

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid

Cat. No.: B1598798
CAS No.: 746595-89-1
M. Wt: 197.21 g/mol
InChI Key: UVEHSQZQGJXLEV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-4-(3-fluorophenyl)butanoic acid is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable building block for the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-fluorophenyl)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more robust and scalable methods. One approach is the use of enzymatic resolution, where a racemic mixture of the compound is treated with an enzyme that selectively reacts with one enantiomer, leaving the desired ®-enantiomer. This method can be highly efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Amino-4-(3-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity and protein interactions.

    Industry: The compound can be used in the synthesis of agrochemicals and other bioactive molecules.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-fluorophenyl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors in the body. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects. The exact molecular targets and pathways involved would depend on the specific drug or bioactive molecule being developed.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-4-(2-fluorophenyl)butanoic acid
  • ®-3-Amino-4-(4-fluorophenyl)butanoic acid
  • ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid

Uniqueness

®-3-Amino-4-(3-fluorophenyl)butanoic acid is unique due to the specific position of the fluorine atom on the phenyl ring. This position can significantly influence the compound’s chemical properties and biological activity. For example, the 3-fluoro substitution may result in different binding affinities and selectivities compared to the 2-fluoro or 4-fluoro analogs. Additionally, the presence of the chiral center adds another layer of complexity and potential for stereospecific interactions with biological targets.

Properties

IUPAC Name

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEHSQZQGJXLEV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420716
Record name AG-G-96976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746595-89-1
Record name AG-G-96976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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